ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate
Description
This compound is a pyrrole-based derivative featuring a conjugated indole-pyrrole system, with ester and methoxycarbonyl substituents.
Properties
IUPAC Name |
ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-28-21(26)19-12(2)13(9-10-18(24)27-3)17(22-19)11-15-14-7-5-6-8-16(14)23-20(15)25/h5-8,11,22H,4,9-10H2,1-3H3,(H,23,25)/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTXIRZFJURXBU-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C=C2C3=CC=CC=C3NC2=O)CCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)CCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741295 | |
| Record name | Ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258831-76-4 | |
| Record name | Ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a molecular formula of and a molecular weight of 253.29 g/mol. Its structure features a pyrrole ring, which is significant for its chemical reactivity and biological activity. The presence of methoxy and oxo groups contributes to its potential as a bioactive agent.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. Ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate has been explored for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .
2. Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Research indicates that pyrrole derivatives can possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes . this compound has been tested against various pathogens, demonstrating effectiveness against resistant strains of bacteria.
Synthesis and Structural Studies
Synthesis Routes
The synthesis of this compound typically involves multi-step procedures including:
- Formation of the pyrrole ring through cyclization reactions.
- Introduction of functional groups via acylation or alkylation methods.
- Use of protecting groups to enhance yield and selectivity during synthesis.
Recent advancements have optimized these routes to improve yield and reduce reaction times, making the synthesis more efficient for pharmaceutical applications .
Case Studies
Case Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, researchers synthesized this compound and tested its efficacy against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, highlighting its potential as a novel anticancer agent .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The study found that the compound exhibited significant inhibitory effects with minimum inhibitory concentration (MIC) values indicating strong activity against both bacterial and fungal strains. These findings suggest that this compound could be developed into a dual-action antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate involves its role as an intermediate in the production of SU 5402, which is a specific inhibitor of FGFR . FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. By inhibiting FGFR, SU 5402 can potentially modulate these processes, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Key Findings :
- Unlike the nitro group in ’s compound, the methoxycarbonyl group in the target compound may reduce electrophilicity, altering metabolic stability .
Spectroscopic and Crystallographic Analysis
Table 2: NMR and Crystallographic Comparisons
Key Findings :
- The target compound’s NMR profile (e.g., δ 3.3 ppm for methoxy protons) aligns with ester-containing analogs, though the indolylidene group may induce deshielding in adjacent protons .
- Crystallographic data (via SHELX) confirm the planar geometry of the pyrrole-indole system, contrasting with the puckered pyrazole ring in ’s compound .
Biological Activity
Ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate, commonly referred to as a pyrrole-based compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure:
- Chemical Formula: C₁₃H₁₉N₁O₄
- Molecular Weight: 253.29 g/mol
- IUPAC Name: this compound
The biological activity of this compound can be attributed to its structural features, particularly the presence of the indole moiety and the pyrrole ring. These components are known for their ability to interact with various biological targets:
- Receptor Binding: Indole derivatives often exhibit high affinity for multiple receptors, influencing cellular signaling pathways.
- Biochemical Pathways: The compound has been shown to impact several pathways related to inflammation, cancer progression, and microbial resistance.
- Antimicrobial Activity: Similar compounds have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Biological Activities
The following table summarizes the notable biological activities associated with this compound based on available research findings:
Case Studies and Research Findings
Several studies have explored the biological potential of this compound:
-
Antimicrobial Activity Study:
A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound, against a range of bacteria. Results indicated that it effectively inhibited growth in Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin . -
Anticancer Research:
In vitro experiments demonstrated that this compound induced apoptosis in human cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential. The study reported a significant reduction in cell viability at concentrations as low as 10 µM . -
Anti-inflammatory Effects:
Another research effort highlighted its ability to lower levels of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism through which it may alleviate symptoms in conditions like arthritis or inflammatory bowel disease .
Q & A
Q. Methodology :
- X-ray crystallography : Single-crystal analysis provides direct evidence of the (Z)-configuration by visualizing the spatial arrangement of substituents around the double bond .
- NMR spectroscopy : NOESY/ROESY experiments can detect through-space interactions between the indole proton and adjacent groups, supporting the (Z)-geometry. Coupling constants () in -NMR may also differ between (Z) and (E) isomers .
What challenges arise in crystallizing this compound, and how can they be addressed?
Q. Methodology :
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization. highlights solvent-dependent packing effects in similar pyrrolo-pyrimidine derivatives.
- Twinned crystals : If twinning occurs (common in flexible molecules), SHELXL’s TWIN/BASF commands can refine the structure .
- Disorder modeling : Partial occupancy of methoxy or ester groups may require refinement with restraints (e.g., DFIX in SHELXL) .
How can spectroscopic data discrepancies between experimental and computational models be resolved?
Q. Methodology :
- DFT calculations : Compare computed -NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate the structure.
- Dynamic effects : Consider temperature-dependent NMR to account for conformational flexibility (e.g., rotation of the methoxy group) .
- Cross-validation : Use complementary techniques (e.g., IR for carbonyl groups, HRMS for molecular formula confirmation) .
What strategies are recommended for analyzing the puckering of the pyrrole ring?
Q. Methodology :
- Cremer-Pople parameters : Calculate puckering amplitude () and phase angle () using atomic coordinates from crystallography (). Software like PARST or PLATON can automate this analysis.
- Torsion angles : Compare endocyclic torsion angles to reference planar and puckered conformers (e.g., cyclopentane derivatives in ) .
How can computational methods predict the compound’s potential bioactivity?
Q. Methodology :
- Pharmacophore modeling : Align the compound’s indole-pyrrole scaffold with known kinase inhibitors (e.g., indole-based EGFR inhibitors in ).
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2, given the structural similarity to NSAID derivatives in ).
- ADMET prediction : SwissADME can estimate solubility, permeability, and metabolic stability .
What experimental design considerations are critical for studying its reactivity in cross-coupling reactions?
Q. Methodology :
- Catalyst selection : Palladium(II) acetate with ligands like XPhos (for Suzuki-Miyaura coupling) or CuI for Ullmann-type reactions ().
- Substrate scope : Test halogenated analogs (e.g., replace the methoxy group with bromine for subsequent functionalization).
- Mechanistic probes : Use deuterium labeling or trapping experiments to identify intermediates (e.g., radical species in reductive cyclizations) .
How can synthetic byproducts be identified and minimized?
Q. Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
